molecular formula C8H18O5S2 B2472288 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol CAS No. 167940-02-5

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol

Cat. No.: B2472288
CAS No.: 167940-02-5
M. Wt: 258.35
InChI Key: PRTJQASGTOVRPC-UHFFFAOYSA-N
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Description

Structural Analogues

Compound Molecular Formula Functional Groups Key Structural Features
Target Compound C8H18O5S2 Two sulfinyl groups, ethanol chains Oxybis linkage, ethanediyl spacers
Thiodiglycol Sulfoxide C4H10O3S Single sulfinyl group, diol backbone Shorter chain, no bridging oxygen
Bis(2-chloroethylsulfonylmethyl)-ether C6H12Cl2O5S2 Sulfonyl groups, chloroethyl substituents Chlorinated side chains, sulfonyl instead of sulfinyl

Key Differences :

  • Chain Length and Connectivity : The target compound’s ethanediyl spacers and oxygen bridge create a more extended structure compared to thiodiglycol sulfoxide’s compact diol backbone.
  • Sulfur Oxidation State : Both compounds contain sulfinyl (–SO–) groups, unlike sulfonyl (–SO2–) derivatives such as bis(2-chloroethylsulfonylmethyl)-ether.
  • Functional Groups : The target compound’s ethanol termini enable hydrogen bonding, whereas thiodiglycol sulfoxide lacks such groups.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Sulfinyl groups exhibit a characteristic S=O stretching mode in the 950–1150 cm⁻¹ range. For this compound:

  • S=O Stretch : Expected near 1042 cm⁻¹ (based on dimethyl sulfoxide analogues).
  • C–O and C–S Stretches : Ethanol hydroxyl (–OH) and ether (–O–) vibrations would appear in the 3200–3600 cm⁻¹ and 1100–1300 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR)

Proton Environment Expected δ (ppm) Multiplicity
Ethanol –CH2CH2OH 1.5–2.5 (CH2), 3.5–4.0 (CH2OH) Triplet, quartet
Ethanediyl –CH2CH2– 2.0–2.8 Multiplet
Sulfinyl –SO– No signal (quadrupolar S-33, S-35 isotopes dominate)

Note: Sulfur’s quadrupolar nuclei (I > 1/2) typically suppress ¹H NMR signals for sulfinyl protons, though indirect coupling may occur.

Mass Spectrometry (MS)

Fragmentation patterns would likely include:

  • Loss of H2O : From ethanol groups (m/z 258 → 240).
  • Cleavage at S–O Bonds : Yielding fragments with m/z 146 (C4H10O2S) and m/z 112 (C4H8OS).

Computational Modeling of Electronic and Steric Properties

Physicochemical Properties

Property Value Source
Topological Polar Surface Area (TPSA) 83.83 Ų Ambeed.com
LogP (XLOGP3) –3.23 Ambeed.com
Rotatable Bonds 10 Ambeed.com
Solubility (cLogS) 1.25 (highly soluble) Ambeed.com

Interpretation :

  • Hydrophilicity : High TPSA and negative LogP suggest strong aqueous solubility, driven by ethanol hydroxyl groups.
  • Conformational Flexibility : Ten rotatable bonds enable diverse conformations, influencing binding affinity in biological systems.

Electronic Structure Insights

Density Functional Theory (DFT) studies on analogous sulfinyl ethers reveal:

  • HOMO-LUMO Gaps : Governed by sulfur’s electronegativity and lone pairs, affecting reactivity toward nucleophiles.
  • Steric Effects : Bulkier ethanediyl spacers may hinder access to the sulfinyl sulfur, reducing reaction rates compared to smaller analogues.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfinyl)ethoxy]ethylsulfinyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTJQASGTOVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CCOCCS(=O)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves the reaction of ethanediol with a sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves its ability to interact with various molecular targets through its hydroxyl and sulfinyl groups. These interactions can lead to the stabilization of reactive intermediates and the formation of stable complexes. The compound’s sulfinyl groups are particularly reactive, allowing it to participate in a variety of chemical reactions .

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups : Sulfinyl (S=O) and hydroxyl (-OH) groups.
  • Applications : Likely used in specialty chemical synthesis or pharmaceuticals, given its reactive sulfinyl groups and safety precautions for handling (e.g., avoiding heat sources) .
  • Safety : Requires precautions against thermal decomposition (P210: "Keep away from heat/sparks/open flames") .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol, differing primarily in functional groups (sulfinyl vs. sulfonyl, thio, or ether linkages):

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Differences
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol 7484-34-6 C₆H₁₄O₆S₂ 246.30 g/mol Sulfonyl (SO₂) Higher oxidation state of sulfur
2,2'-[1,2-Ethanediylbis(thio)]bis(ethanol) 5244-34-8 C₆H₁₄O₂S₂ 182.30 g/mol Thioether (S-S) Reduced sulfur; no oxygen in S linkage
Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- 7426-02-0 C₆H₁₄O₂S₂ 182.30 g/mol Thioether (S-S) + ether (O) Hybrid structure with mixed S/O linkages
Diethylene glycol (2,2'-Oxybisethanol) 111-46-6 C₄H₁₀O₃ 106.12 g/mol Ether (O) No sulfur; simpler glycol structure

Key Observations :

  • Sulfinyl vs. Sulfonyl : The sulfinyl group (S=O) in the target compound is less oxidized than sulfonyl (SO₂) in 7484-34-6, impacting reactivity and stability. Sulfonyl groups are more polar and resistant to further oxidation .
  • Thioether vs.

Thermal and Chemical Stability

  • Target Compound : Requires strict thermal controls (P210), suggesting lower stability compared to diethylene glycol, which is widely used as a solvent and humectant .
  • Sulfonyl Derivative (7484-34-6) : Sulfonyl groups enhance thermal stability due to stronger S-O bonds, making it suitable for high-temperature applications .
  • Thioether Analogues (5244-34-8, 7426-02-0) : Thioethers are prone to oxidation, forming sulfoxides or sulfones, whereas sulfinyl groups are already partially oxidized .

Functional Group Impact :

  • Sulfinyl/sulfonyl compounds are niche in drug delivery (e.g., prodrug linkages) due to their redox activity.
  • Glycol ethers dominate in consumer products for their low cost and safety .

Biological Activity

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol, also known by its CAS number 167940-02-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H18O4S2. The compound features a unique structure that includes sulfinyl groups which are hypothesized to play a significant role in its biological interactions.

PropertyValue
Molecular Formula C8H18O4S2
Molecular Weight 238.36 g/mol
CAS Number 167940-02-5
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may influence enzymatic pathways and modulate receptor activities. The sulfinyl groups are believed to participate in redox reactions, potentially impacting oxidative stress responses within cells.

Antioxidant Properties

One of the notable activities of this compound is its antioxidant capacity. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies indicate that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

  • Cell Culture Studies
    • In a study involving human endothelial cells, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
    • The compound was shown to enhance cell viability under oxidative stress conditions, indicating protective effects against cell death.
  • Animal Models
    • In rodent models of induced inflammation, administration of the compound led to decreased edema and reduced levels of inflammatory mediators in serum.
    • Behavioral assessments indicated improved outcomes in models of pain and discomfort associated with inflammatory responses.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other compounds possessing similar functionalities:

CompoundAntioxidant ActivityAnti-inflammatory ActivityNotes
This compoundHighModerateUnique sulfinyl structure
N-acetylcysteineModerateHighKnown for mucolytic properties
CurcuminHighHighBroad spectrum anti-inflammatory

Q & A

Q. What are the implications of the compound’s stereochemistry on its chemical reactivity?

  • Methodological Answer: Diastereomers exhibit distinct reactivity in nucleophilic substitutions. For example, (R,S)-configurations may favor ring-opening reactions in epoxide intermediates. Use chiral HPLC to separate isomers and study their individual reactivities.

Q. How can kinetic studies elucidate the degradation pathways under oxidative conditions?

  • Methodological Answer: Conduct time-resolved LC-MS to identify intermediates (e.g., sulfones, disulfides). Apply pseudo-first-order kinetics to determine rate constants. Use Arrhenius plots to model temperature-dependent degradation.

Q. What role does the ethylene glycol backbone play in the compound’s conformational flexibility?

  • Methodological Answer: Molecular dynamics simulations reveal gauche effects in the ethylene glycol chain, influencing sulfinyl group orientation. Compare with rigid analogs (e.g., benzene-linked bisethanol) via NMR coupling constants (J-values).

Q. How can advanced separation technologies improve resolution of isomeric byproducts?

  • Methodological Answer:
  • Chiral Stationary Phases: Use amylose- or cellulose-based columns for enantiomer separation.
  • Membrane Nanofiltration: Isolate isomers via size-exclusion membranes (pore size < 1 nm).
  • Capillary Electrophoresis: Leverage charge differences in borate buffer systems.

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